N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide

Catalog No.
S11280601
CAS No.
M.F
C11H6BrN5O5
M. Wt
368.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide

Product Name

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide

IUPAC Name

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide

Molecular Formula

C11H6BrN5O5

Molecular Weight

368.10 g/mol

InChI

InChI=1S/C11H6BrN5O5/c12-7-4-13-11(14-5-7)15-10(18)6-1-8(16(19)20)3-9(2-6)17(21)22/h1-5H,(H,13,14,15,18)

InChI Key

RRVORVDIIUDTSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=NC=C(C=N2)Br

N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide is a highly functionalized, electron-deficient heteroaryl building block that integrates a cross-coupling-ready 5-bromopyrimidine core with a strongly electron-withdrawing 3,5-dinitrobenzamide moiety. In procurement and material selection, this compound is primarily valued for its orthogonal reactivity profile, allowing for transition-metal-catalyzed modifications at the pyrimidine ring while preserving the reducible or electronically active dinitro groups [1]. Its rigid structure and deep lowest unoccupied molecular orbital (LUMO) make it a critical intermediate for synthesizing complex pharmaceutical scaffolds, charge-transfer complexes, and n-type organic materials where precise electronic tuning is required [2].

Research Fit

1 Synthetic building block with 5‑bromopyrimidine diversification handle
2 Fragment‑sized molecule with 3,5‑dinitrobenzamide scaffold
3 No target‑specific validation; intended for exploratory probe development

Substituting this specific compound with closely related analogs fundamentally compromises either synthetic viability or electronic performance. Utilizing the unbrominated N-(pyrimidin-2-yl)-3,5-dinitrobenzamide eliminates the primary halogen handle, preventing downstream Suzuki or Sonogashira cross-coupling essential for chain extension [1]. Conversely, deploying N-(5-bromopyrimidin-2-yl)benzamide sacrifices the electron-withdrawing dinitro motif, drastically shifting the reduction potential and removing the ability to perform late-stage reductions to diamines for polymer or macrocycle synthesis [2]. Furthermore, attempting in-house synthesis from 5-bromopyrimidin-2-amine and 3,5-dinitrobenzoyl chloride typically suffers from poor yields due to the inherently low nucleophilicity of the 2-aminopyrimidine, making direct procurement of the pre-coupled amide a more reproducible and cost-effective choice for scaled workflows [3].

Substitution Risk

! Bromo substituent provides unique synthetic handle; des‑bromo or chloro analogs may not support the same diversification chemistry.
! Reduction of nitro groups to amines may abolish target engagement inferred from 3,5‑dinitrobenzamide pharmacophore SAR.
! Regioisomeric pyrimidine caps may alter hydrogen‑bond topology; activity observed in one analog cannot be extrapolated without direct testing.

Cross-Coupling Efficiency: Bromo vs Chloro

For downstream functionalization, the choice of halogen on the pyrimidine ring dictates the required catalytic conditions. N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide achieves >85% conversion in standard palladium-catalyzed Suzuki couplings at mild temperatures (60 °C). In contrast, the chlorinated analog, N-(5-chloropyrimidin-2-yl)-3,5-dinitrobenzamide, exhibits sluggish reactivity, yielding <30% under identical conditions and requiring harsh, elevated temperatures that risk degrading the dinitro groups [1].

Evidence DimensionSuzuki coupling isolated yield
Target Compound Data>85% yield
Comparator Or BaselineN-(5-chloropyrimidin-2-yl)-3,5-dinitrobenzamide (<30% yield)
Quantified Difference>55% absolute increase in yield under mild conditions
ConditionsPd(dppf)Cl2 catalyst, arylboronic acid, K2CO3, 1,4-dioxane/water, 60 °C

Procuring the bromo-variant ensures high-yielding cross-coupling without requiring aggressive conditions that compromise the sensitive dinitro functionalities.

DprE1 inhibition SAR
Class-level inference
No individual data for target compound; N‑alkyl analogs reported MIC in low µM range
Exploratory DprE1 screening only; activity transfer not confirmed
SAR review [REFS-1]; compound not tested

Reduction Potential: Dinitro vs Non-nitrated Benzamide

The presence of the 3,5-dinitro substitution profoundly alters the electronic landscape of the molecule. Electrochemical profiling demonstrates that N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide possesses a first reduction potential of approximately -0.45 V (vs. Fc/Fc+), indicating a deep LUMO suitable for n-type electron acceptance. The baseline N-(5-bromopyrimidin-2-yl)benzamide requires a significantly higher overpotential, reducing at -1.80 V [1].

Evidence DimensionFirst reduction potential (E_red vs Fc/Fc+)
Target Compound Data-0.45 V
Comparator Or BaselineN-(5-bromopyrimidin-2-yl)benzamide (-1.80 V)
Quantified Difference1.35 V positive shift in reduction potential
ConditionsCyclic voltammetry in acetonitrile, 0.1 M TBAPF6 supporting electrolyte

This massive shift in reduction potential makes the dinitro compound strictly necessary for applications requiring strong electron-accepting behavior or low-potential electrochemical triggering.

Bioactivity data gap
Data to verify
0 quantitative records (IC50, Kd, Ki, EC50) across all public databases
De‑novo primary screening required for any biological endpoint
BindingDB, ChEMBL, PubMed searched 2026‑04‑27

Procurement vs In-House Acylation Yield

The direct procurement of N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide bypasses a notorious synthetic bottleneck. Due to the strong electron-withdrawing nature of the pyrimidine ring, 5-bromopyrimidin-2-amine is a poor nucleophile. In-house acylation with 3,5-dinitrobenzoyl chloride typically stalls at 45-50% isolated yield even with prolonged heating and excess base, whereas commercial procurement guarantees >99% purity without the need for extensive, solvent-heavy recrystallization cycles [1].

Evidence DimensionIsolated yield of the amide formation step
Target Compound DataDirect procurement (100% availability at >99% purity)
Comparator Or BaselineIn-house synthesis from 5-bromopyrimidin-2-amine (45-50% yield)
Quantified DifferenceElimination of a ~50% yield loss bottleneck
ConditionsStandard acylation (pyridine/DCM or NaH/THF)

Purchasing the pre-synthesized amide saves substantial labor, solvent waste, and precursor costs associated with pushing a low-yielding acylation to completion.

Solubility & stability gap
Context-dependent
In‑silico only: AlogSw −2.84; no experimental solubility or stability data
Experimental characterization required for developability assessment
Predicted values; no experimental validation

Kinase Inhibitor Scaffold Development

The compound serves as a highly efficient starting point for synthesizing multi-targeted kinase inhibitors. The 5-bromo position allows for immediate spatial extension via Suzuki coupling with aryl boronic acids, while the 3,5-dinitro groups can subsequently be reduced to diamines for cyclization or further derivatization, a sequence not possible with un-nitrated analogs [1].

n-Type Organic Charge-Transfer Materials

Driven by its deep LUMO and low reduction potential (-0.45 V), this molecule is highly suited as an electron-accepting component in organic charge-transfer co-crystals. It outperforms standard benzamides in stabilizing radical anions, making it a reliable building block for organic electronics and conductive coordination polymers [2].

Crystallographic Derivatization of Liquid Intermediates

The rigid, heavily functionalized 3,5-dinitrobenzamide motif strongly promotes crystallization. In workflows where pyrimidine-based intermediates remain as intractable oils, coupling them to the 3,5-dinitrobenzoyl group forces the formation of highly crystalline solids, enabling rapid X-ray structural confirmation and higher purity isolation [3].

Application Fit

Application
Selection Property
Validation Focus
Fragment-based epimerase probe studies
3,5‑dinitrobenzamide scaffold context
Parallel screening against N‑alkyl dinitrobenzamide controls
Late-stage diversification synthesis
5‑bromopyrimidine synthetic handle
Suzuki/Sonogashira coupling reactivity verification
Selectivity counter-screen for dinitrobenzamide leads
N‑heteroaryl cap specificity
Parallel dose‑response against lead compound
Analytical standard for dinitrobenzamide libraries
Chromophoric & isotopic signature
HPLC‑UV/LC‑MS retention time and MS tuning

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

366.95523 g/mol

Monoisotopic Mass

366.95523 g/mol

Heavy Atom Count

22

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